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Introduction

Solvent Violet 13, also known as D&C Violet No. 2 and C.I. 60725, is a synthetic

anthraquinone dye characterized by its bright, bluish-violet color.[1][2] Its chemical name is 1-

hydroxy-4-(p-tolylamino)anthraquinone.[1] Due to its stability, heat resistance, and light

fastness, it is widely used in various industries.[3] Common applications include the dyeing of

hydrocarbon products like solvents and gasoline, thermoplastics, synthetic resins, and fibers.[1]

[2] It is also utilized in cosmetics, particularly in hair and skin care products, and in pyrotechnics

for creating violet smoke compositions.[1][2] Given its widespread use and presence in

consumer products, accurate and sensitive analytical methods are crucial for quality control,

safety assessment, and regulatory compliance.

This document provides detailed protocols for the detection and quantification of Solvent
Violet 13 using modern analytical techniques, primarily focusing on liquid chromatography-

based methods.

High-Performance Liquid Chromatography with
Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-

MS/MS or LC-MS/MS) is a highly sensitive and specific method for the quantification of dyes
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like Solvent Violet 13, even in complex matrices such as textiles.[4] The method combines the

separation power of HPLC with the precise mass detection of a triple quadrupole mass

spectrometer, allowing for reliable identification and measurement at trace levels.

Quantitative Data Summary
The following table summarizes the performance characteristics of an LC-MS/MS method

developed for the screening and quantification of 47 synthetic dyes, including Solvent Violet
13 (also known as Disperse Blue 72).[4]

Parameter Reported Value Source

Linearity (r²) >0.993 [4]

Limit of Detection (LOD) 0.02 – 1.35 ng/mL [4]

Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL [4]

Repeatability (%RSD, n=6) at

10 ng/mL
1.2 % – 16.3 % [4]

Repeatability (%RSD, n=6) at

50 ng/mL
1.1 % – 12.9 % [4]

Recovery 81.8 % – 114.1 % [4]

Note: The data represents the range for all 47 dyes analyzed in the study.

Experimental Protocol: LC-MS/MS Analysis of Solvent
Violet 13 in Textiles
This protocol is adapted from a validated method for analyzing synthetic dyes in clothing

samples.[4]

1. Materials and Reagents

Solvent Violet 13 analytical standard (Sigma-Aldrich, Dr. Ehrenstorfer, etc.)[4]

Methanol (MeOH), HPLC or MS grade[4]
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Water, deionized or ultrapure

Ammonium acetate

Formic acid

Acetonitrile (ACN), HPLC or MS grade

Standard stock solution: 100 µg/mL of Solvent Violet 13 in MeOH.[4] From this, prepare a

mixed series of calibration standards.[4]

2. Sample Preparation (Extraction)

Weigh 1 gram of the textile sample and place it into a suitable container.[4]

Add 20 mL of methanol (MeOH) to the sample.[4]

Sonicate the sample at 50°C for 30 minutes to extract the dye.[4]

Centrifuge the mixture at 10,000 rpm for 10 minutes.[4]

Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.[4]

Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a suitable volume of 95:5 water/methanol diluent before analysis.

[4]

3. Instrumentation

An LC-MS/MS system such as a Shimadzu LCMS-8040 triple quadrupole UFMS coupled

with a Nexera UHPLC, or equivalent.[4]

4. Chromatographic Conditions

Column: Phenomenex Kinetex UHPLC column (100 x 2.1 mm, 1.7 µm) or equivalent.[4]

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[5]
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Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).[5]

Flow Rate: 0.3 mL/min.[5]

Injection Volume: 1-10 µL.[5]

Gradient Elution Program:

0–4 min: 5–40% B

4–6 min: 40–70% B

6–8 min: 70–95% B

8–10 min: Hold at 95% B

10–12 min: 95–5% B (Return to initial)

12–15 min: Hold at 5% B (Equilibration) (Note: This gradient is a representative program

for dye analysis and should be optimized for specific instrumentation and target analyte.)

[5]

5. Mass Spectrometry Conditions

Ion Source: Electrospray Ionization (ESI), positive mode.[6]

Ion Spray Voltage: 1500 - 3500 V.[5][6]

Temperature: 300 - 600 °C.[5][6]

Nebulizer Gas (GS1): 40 psi.[6]

Heater Gas (GS2): 80 psi.[6]

Curtain Gas (CUR): 20 psi.[6]

Collision Gas (CAD): Medium.[6]
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Detection Mode: Multiple Reaction Monitoring (MRM).[7] Precursor and product ions for

Solvent Violet 13 must be determined by direct infusion of a standard solution.

Workflow Diagram: LC-MS/MS Analysis
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Sample Preparation

Instrumental Analysis

Data Processing

1. Textile Sample (1g)

2. Add 20mL MeOH,
Sonicate (50°C, 30 min)

3. Centrifuge
(10,000 rpm, 10 min)

4. Filter Supernatant
(0.22 µm PTFE)

5. Evaporate & Reconstitute

6. Inject into UHPLC

7. Chromatographic Separation
(C18 Column)

8. ESI Source (Positive Mode)

9. Triple Quadrupole MS/MS
(MRM Mode)

10. Quantification
(Calibration Curve)

11. Report Results

Click to download full resolution via product page

Caption: Workflow for the analysis of Solvent Violet 13 in textiles by LC-MS/MS.
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High-Performance Liquid Chromatography with
Diode Array Detector (HPLC-DAD)
For routine quality control where high sensitivity is not the primary requirement, HPLC with a

Diode Array Detector (HPLC-DAD) offers a robust and reliable alternative. This method

identifies and quantifies Solvent Violet 13 by its retention time and its characteristic UV-Vis

spectrum.

Experimental Protocol: HPLC-DAD Analysis of Solvent
Violet 13 in Cosmetics
This protocol is based on a method developed for the analysis of prohibited colorants in

cosmetic products.[5]

1. Materials and Reagents

Solvent Violet 13 analytical standard

Methanol (MeOH), HPLC grade[5]

Water, deionized or ultrapure

Ammonium acetate

Formic acid

Acetonitrile (ACN), HPLC grade

Acetonitrile/Methanol (80:20, v/v) mixture

2. Sample Preparation (Extraction)

Weigh 100 mg of the cosmetic sample (e.g., lipstick, hair tint) into a 50 mL conical tube.[5]

Add methanol to a final volume of 50 mL.[5]

Perform ultrasonication-assisted extraction at room temperature for 30 minutes.[5]
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Centrifuge the mixture at 3,100 x g for 5 minutes.[5]

Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[5]

3. Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode

Array Detector (DAD).

4. Chromatographic Conditions

Column: A suitable C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase A: 10 mM ammonium acetate in water containing 0.1% formic acid.[5]

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).[5]

Flow Rate: 1.0 mL/min.[5]

Injection Volume: 10 µL.[5]

Column Temperature: 40 °C.

Detection: DAD, monitoring at the maximum absorption wavelength (λmax) of Solvent Violet
13. A general scan from 200-700 nm is recommended, with specific extraction at key

wavelengths (e.g., 254 nm, 590 nm).[5]

Gradient Elution Program:

0–15 min: 5–50% B

15–19 min: 50–60% B

19–29 min: 60–90% B

29–34 min: 90–100% B

34–39 min: Hold at 100% B
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39–40 min: 100–5% B (Return to initial)

40–45 min: Hold at 5% B (Equilibration)[5]

Logical Diagram: Analytical Method Validation Steps

Analytical Method Validation

Specificity/
Selectivity Linearity & Range Accuracy

(Recovery)
Precision

(Repeatability & Reproducibility)
Limit of Detection

(LOD)
Limit of Quantification

(LOQ) Robustness

Click to download full resolution via product page

Caption: Key parameters for the validation of an analytical method.

Other Analytical Methods
While chromatography is the preferred technique for quantification, other methods can be used

for identification and characterization.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for the

qualitative identification of dyes in cosmetics and other samples.[8]

Spectroscopy: Various spectroscopic methods are available for structural characterization.

These include Mass Spectrometry (MS), Infrared (IR) spectroscopy, Nuclear Magnetic

Resonance (NMR), and Raman spectroscopy.[9] These are powerful tools for confirming the

identity of a reference standard or identifying unknown substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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